



Application Notes and Protocols for [11C]GSK931145 PET Imaging

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Compound of Interest		
Compound Name:	GSK931145	
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These application notes provide a comprehensive overview and standardized protocol for Positron Emission Tomography (PET) imaging using the radiotracer [11C]**GSK931145**. This document is intended for researchers, scientists, and drug development professionals involved in the study of the glycine transporter type 1 (GlyT-1) in the central nervous system.

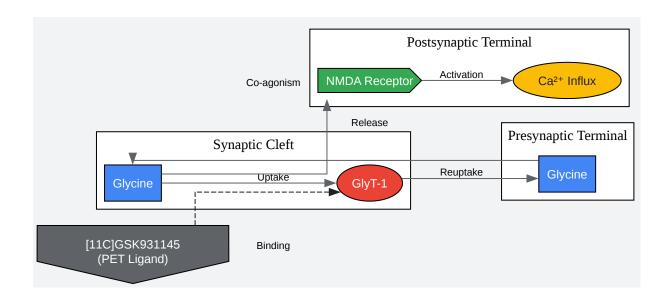
Introduction

[11C]GSK931145 is a selective radioligand for the glycine transporter type 1 (GlyT-1), a key protein involved in regulating synaptic glycine levels.[1] GlyT-1 is a target of interest in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia, where impaired N-methyl-D-aspartate (NMDA) receptor function is implicated.[1][2] PET imaging with [11C]GSK931145 allows for the in vivo visualization and quantification of GlyT-1, aiding in drug development by enabling the assessment of target engagement and dose-occupancy relationships.[2][3]

Signaling Pathway of GlyT-1 and the NMDA Receptor

Glycine acts as an essential co-agonist at the NMDA receptor. The glycine transporter type 1 (GlyT-1) modulates the concentration of glycine in the synaptic cleft. By clearing glycine from the synapse, GlyT-1 can influence NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[1]





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Caption: GlyT-1 mediated glycine transport and NMDA receptor signaling.

Experimental ProtocolsRadiotracer Synthesis

The radiosynthesis of [11C]GSK931145 is typically performed via N-methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

Protocol:

- Produce [11C]CO2 via a cyclotron.
- Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using standard radiochemistry procedures.
 [4]
- React the [11C]methylating agent with the desmethyl precursor of **GSK931145**.
- Purify the resulting [11C]GSK931145 using high-performance liquid chromatography (HPLC).[1][5]



- Formulate the final product in a sterile solution, such as normal saline, for intravenous injection.[1]
- The final product should have a radiochemical purity of >99%.[1]

Subject Preparation

For Human Studies:

- Subjects should fast for a minimum of 4-6 hours prior to the scan.
- Water intake is permitted and encouraged.[6]
- A venous catheter should be inserted for radiotracer injection and, if required, for arterial blood sampling.
- Subjects should be positioned comfortably in the PET scanner to minimize motion artifacts.

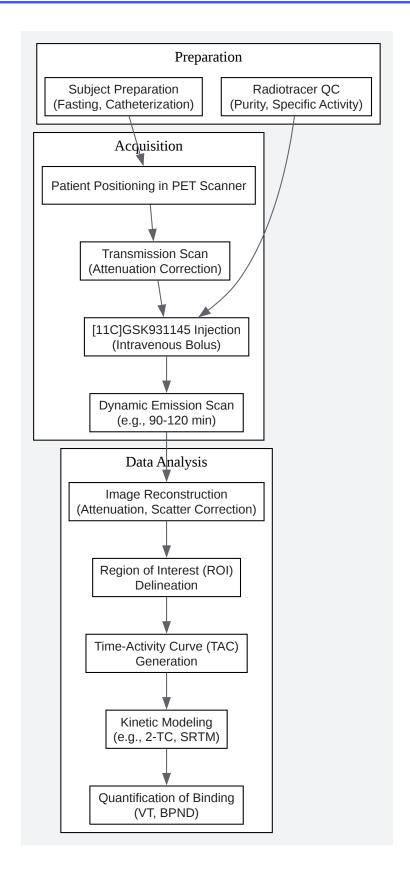
For Preclinical Studies (Pigs, Baboons):

- Animals should be anesthetized for the duration of the imaging procedure.[1][8]
- A venous catheter should be placed for radiotracer administration.[8]
- Physiological parameters (heart rate, blood pressure, etc.) should be monitored throughout the scan.

PET Image Acquisition

Workflow for [11C]GSK931145 PET Imaging:





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Caption: Standard workflow for a [11C]GSK931145 PET imaging study.



Protocol:

- Perform a transmission scan for attenuation correction prior to the emission scan.
- Administer [11C]GSK931145 as an intravenous bolus injection.[8]
- Initiate a dynamic PET scan of the brain immediately following injection. The scan duration is typically 90-120 minutes.[1][8]
- For whole-body biodistribution studies, a series of whole-body scans are acquired over a period of up to 80 minutes post-injection.[8][9]
- If arterial blood sampling is performed, collect samples at predefined time points to measure the arterial input function and radiotracer metabolism.[1]

Data Analysis

- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.[10]
- Delineate regions of interest (ROIs) on the PET images, often with the aid of a co-registered
 MRI.[11]
- Generate time-activity curves (TACs) for each ROI.[11]
- Analyze the TACs using appropriate kinetic models to quantify GlyT-1 availability. Common methods include:
 - Compartmental models with an arterial input function (e.g., two-tissue compartmental model) to estimate the total distribution volume (VT).[3]
 - Reference tissue models (e.g., simplified reference tissue model) using a region devoid of specific binding as a reference to estimate the binding potential (BPND). However, studies have indicated no viable reference region for [11C]GSK931145 in the brain.[3][11]
 - Pseudo-reference tissue models can be employed when a true reference region is not available.[3]



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical [11C]GSK931145 PET studies.

Table 1: Radiotracer Administration and Dosimetry

Species	Injected Dose (MBq)	Specific Activity (GBq/µmol)	Effective Dose (μSv/MBq)
Human	304.22 ± 112.87	21.57 ± 7.51	4.02 (male), 4.95 (female)[9]
Baboon	81 ± 14	30 ± 5.5	~15% higher than human[9]
Pig	372 ± 84.4	>39	Not Reported

Table 2: Biodistribution and Pharmacokinetics

Species	Brain Uptake	Limiting Organ (Highest Radiation Dose)	Primary Route of Clearance	Intact Radioligand in Plasma (at 60 min p.i.)
Human	Heterogeneous (highest in midbrain, thalamus, cerebellum)[3]	Liver[9]	Intestinal[9]	60 ± 8%[1]
Baboon	Similar to human	Liver[8]	Intestinal[8]	~30%[1]
Pig	Good brain penetration, heterogeneous distribution[2]	Not Reported	Not Reported	Not Reported

Table 3: In Vitro and Pharmacological Properties



Parameter	Value
pIC50 for GlyT-1	8.4[1]
pIC50 for GlyT-2	4.6[1]
pKi in rat cortex	8.97[1]
LogD	2.53[1]
Brain-blood AUC ratio	1.9[1]

Conclusion

This document provides a standardized framework for conducting PET imaging studies with [11C]GSK931145. Adherence to these protocols will help ensure data quality and consistency across different research sites, thereby facilitating the reliable application of this valuable tool in neuroscience research and drug development.

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